molecular formula C22H21NO2 B2511593 N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide CAS No. 866042-54-8

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide

Cat. No.: B2511593
CAS No.: 866042-54-8
M. Wt: 331.415
InChI Key: BBUUJKPDSCXERR-UHFFFAOYSA-N
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Description

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with an isopropyl group, a phenoxy group, and a phenyl group attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:

  • Benzene Activation: The benzene ring is activated using electrophilic aromatic substitution reactions.

  • Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction.

  • Isopropyl and Phenyl Group Addition: The isopropyl and phenyl groups are added using Friedel-Crafts alkylation and acylation reactions, respectively.

  • Carboxamide Formation: The carboxamide group is introduced through a reaction with an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Friedel-Crafts reagents (e.g., aluminum chloride, AlCl₃) and various amines are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

  • Industry: The compound is utilized in the development of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-isopropyl-4-phenoxy-N-phenylbenzenecarboxamide is unique due to its specific structural features and functional groups. Similar compounds include:

  • N-ethyl-4-phenoxy-N-phenylbenzenecarboxamide

  • N-methyl-4-phenoxy-N-phenylbenzenecarboxamide

  • N-isopropyl-4-phenoxy-N-methylbenzenecarboxamide

Properties

IUPAC Name

4-phenoxy-N-phenyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17(2)23(19-9-5-3-6-10-19)22(24)18-13-15-21(16-14-18)25-20-11-7-4-8-12-20/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUUJKPDSCXERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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